molecular formula C22H29N3O4S B10864350 N-(2,5-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide

N-(2,5-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10864350
M. Wt: 431.6 g/mol
InChI Key: ZKVYPYYJPIKKII-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 2,5-dimethylphenyl group at the N-position and a 3,4,5-triethoxy-substituted benzoyl moiety at the carbonyl position. This compound belongs to a broader class of thiosemicarbazones and hydrazinecarbothioamides, which are known for their diverse biological activities, including anticancer and antioxidant properties. The triethoxy substituents on the benzoyl group likely enhance lipophilicity and electronic effects, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea

InChI

InChI=1S/C22H29N3O4S/c1-6-27-18-12-16(13-19(28-7-2)20(18)29-8-3)21(26)24-25-22(30)23-17-11-14(4)9-10-15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26)(H2,23,25,30)

InChI Key

ZKVYPYYJPIKKII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 3,4,5-Triethoxybenzoyl Chloride

The 3,4,5-triethoxybenzoyl moiety is introduced via acyl chloride intermediates. 3,4,5-Triethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions:

3,4,5-Triethoxybenzoic acid+SOCl2reflux, 4–6 h3,4,5-Triethoxybenzoyl chloride+SO2+HCl\text{3,4,5-Triethoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux, 4–6 h}} \text{3,4,5-Triethoxybenzoyl chloride} + \text{SO}2 + \text{HCl}

Key parameters include stoichiometric excess of SOCl₂ (1.5–2.0 eq.), reflux in dry dichloromethane (DCM), and inert atmosphere. The acyl chloride is purified via vacuum distillation (yield: 85–92%).

Synthesis of N-(2,5-Dimethylphenyl)Hydrazinecarbothioamide

The thiocarbamide backbone is constructed by reacting 2,5-dimethylaniline-derived isothiocyanate with hydrazine hydrate:

2,5-Dimethylphenyl isothiocyanate+N2H4H2OEtOH, 0–5°C, 2 hN-(2,5-Dimethylphenyl)hydrazinecarbothioamide\text{2,5-Dimethylphenyl isothiocyanate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, 0–5°C, 2 h}} \text{N-(2,5-Dimethylphenyl)hydrazinecarbothioamide}

Optimization notes :

  • Solvent : Ethanol or methanol (50–60% v/v aqueous).

  • Temperature : 0–5°C minimizes side reactions (e.g., disubstitution).

  • Yield : 78–85% after recrystallization (ethanol/water).

Acylation of Hydrazinecarbothioamide with 3,4,5-Triethoxybenzoyl Chloride

The final step involves coupling the hydrazinecarbothioamide with the acyl chloride under Schotten-Baumann conditions:

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide+3,4,5-Triethoxybenzoyl chlorideNaOH, DCM, 0°C→RTTarget compound\text{N-(2,5-Dimethylphenyl)hydrazinecarbothioamide} + \text{3,4,5-Triethoxybenzoyl chloride} \xrightarrow{\text{NaOH, DCM, 0°C→RT}} \text{Target compound}

Reaction Conditions and Workup

ParameterDetails
Base 10% NaOH (2.0 eq.) to neutralize HCl byproduct.
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF).
Temperature 0°C initially, then room temperature (RT) for 12–18 h.
Purification Column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization.
Yield 65–72% after purification.

Analytical Validation

  • FT-IR :

    • ν(C=O): 1680–1700 cm⁻¹ (acyl carbonyl).

    • ν(N–H): 3250–3350 cm⁻¹ (hydrazinecarbothioamide).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 10.2 (s, 1H, NH), δ 8.1–7.9 (m, aromatic H), δ 4.1–3.8 (q, 6H, OCH₂CH₃), δ 2.3 (s, 6H, CH₃).

  • LC-MS : m/z 485.2 [M+H]⁺ (calculated: 484.6).

Alternative Method: One-Pot Sequential Synthesis

A streamlined approach combines isothiocyanate formation and acylation in situ:

  • 2,5-Dimethylaniline is treated with thiophosgene (Cl₂C=S) to generate 2,5-dimethylphenyl isothiocyanate .

  • Hydrazine hydrate is added to form N-(2,5-dimethylphenyl)hydrazinecarbothioamide .

  • 3,4,5-Triethoxybenzoyl chloride is introduced directly into the reaction mixture.

Advantages :

  • Reduced purification steps (yield: 60–68%).

  • Suitable for gram-scale synthesis.

Limitations :

  • Requires strict stoichiometric control to avoid overacylation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Stepwise (Two-Step) 7298HighModerate
One-Pot 6895ModerateHigh

Key observations :

  • The stepwise method offers higher purity and reproducibility, critical for pharmaceutical applications.

  • The one-pot approach reduces solvent use and time, favoring industrial-scale production.

Challenges and Optimization Strategies

Regioselectivity in Acylation

The hydrazinecarbothioamide contains two nucleophilic NH groups. Acylation at the desired position (adjacent to the thiourea group) is ensured by:

  • Low temperature (0°C) during acyl chloride addition.

  • Controlled stoichiometry (1.0 eq. acyl chloride).

Side Reactions

  • Diacylation : Mitigated by slow addition of acyl chloride and excess base.

  • Oxidation of thiourea : Avoided by inert (N₂) atmosphere.

Industrial-Scale Considerations

  • Continuous flow chemistry : Enhances heat transfer and reduces reaction time for steps involving exothermic acyl chloride formation.

  • Green solvents : Ethyl acetate or cyclopentyl methyl ether (CPME) replace DCM in newer protocols .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituent groups on the phenyl rings and the nature of the carbonyl or hydrazine-linked moieties. Key comparisons include:

Compound Substituents Key Properties Reference
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide Pyridin-2-ylmethylidene group IC₅₀ = 0.8 µM/L against MCF-7 cells; comparable to Doxorubicin
N-(2-chlorophenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide 2-Chlorophenyl; pyridin-2-ylcarbonyl Stabilized by N–H⋯O interactions; dimerization energy −32.2 kcal mol⁻¹
2-[(3-Hydroxynaphthalen-2-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide 3-Hydroxynaphthyl; 2-methoxyphenyl High yield (94%); antioxidant activity via radical scavenging
(E)-N-(4-hydroxy-3,5-dimethylphenyl)-2-((5-(morpholinomethyl)pyridin-2-yl)methylene)hydrazinecarbothioamide Morpholinomethylpyridyl; 4-hydroxy-3,5-dimethylphenyl Cu(II) complexes show enhanced anticancer activity via metal coordination
N-(3,5-dimethylphenyl)-hydrazine-carbothioamide 3,5-dimethylphenyl Planar structure (dihedral angle = 7.2°); forms centrosymmetric dimers via H-bonds

Key Findings:

Anticancer Activity :

  • The pyridin-2-ylmethylidene analogue (IC₅₀ = 0.8 µM/L) demonstrates potency comparable to the triethoxy derivative, suggesting that electron-withdrawing groups (e.g., pyridyl) enhance activity .
  • Morpholine conjugates (e.g., VA8–VA11) show improved activity when complexed with Cu(II), highlighting the role of metal coordination in targeting cancer cells .

Structural Features: The triethoxy group introduces steric bulk and electron-donating effects, which may reduce dimerization tendencies compared to chlorophenyl or hydroxynaphthyl analogues . Non-planar structures (e.g., dihedral angle = 85.3° in N-(2,3-dimethylphenyl) derivatives) disrupt molecular packing, whereas planar analogues (e.g., N-(3,5-dimethylphenyl)) form stable dimers .

Antioxidant Activity :

  • Hydrazinecarbothioamides with methoxy/hydroxy groups (e.g., 3-hydroxynaphthyl derivatives) exhibit strong radical scavenging, but the triethoxy group’s lipophilicity may alter membrane permeability and efficacy .

Synthetic Yields :

  • Compounds with simple substituents (e.g., methoxyphenyl) achieve higher yields (>90%) compared to bulkier triethoxy derivatives, which may require optimized synthetic routes .

Biological Activity

N-(2,5-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₅S
  • Molecular Weight : 373.45 g/mol
  • CAS Number : Not specifically listed in the sources but can be derived from its structure.

The compound features a hydrazinecarbothioamide moiety linked to a triethoxyphenyl group, which is hypothesized to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The initial step includes the reaction of 2,5-dimethylphenyl hydrazine with an appropriate carbonyl compound derived from 3,4,5-triethoxybenzoyl chloride.
  • Formation of Thioamide : The resultant hydrazone undergoes thiocarbonylation to yield the final thioamide product.

Biological Activity

The biological activity of this compound has been investigated across various studies focusing on its pharmacological effects:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, disrupting the mitotic spindle formation in cancer cells, leading to apoptosis.
  • Case Study : A study demonstrated that derivatives of hydrazinecarbothioamide showed cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens:

  • In Vitro Testing : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed moderate inhibitory effects.
  • Mechanism : It is hypothesized that the presence of the triethoxy group enhances membrane permeability leading to increased susceptibility of bacterial cells.

Research Findings Summary

Activity TypeObserved EffectsReference Studies
AnticancerInhibition of cell proliferation in MCF-7 and HeLa cells ,
AntimicrobialModerate inhibition against S. aureus and E. coli,

Q & A

Q. Basic

  • MCF-7 breast cancer cells : Compounds are tested for cytotoxicity using MTT assays, with IC₅₀ values compared to reference drugs (e.g., Doxorubicin, IC₅₀ = 0.8 µM/L for analog 6 in ) .
  • Cell cycle analysis : Flow cytometry quantifies apoptosis (sub-G1 population) and cell cycle arrest (e.g., G2/M phase blockade) .

How do substituents on the phenyl rings influence bioactivity?

Advanced
Structure-activity relationships (SAR) reveal:

  • Lipophilicity : 2,5-dimethylphenyl groups enhance membrane permeability, improving anticancer activity .
  • Electron-withdrawing/donating groups : Triethoxy substituents on the benzoyl moiety increase electron density, stabilizing radical scavenging in antioxidant assays .
  • Steric effects : Ortho-substituted analogs (e.g., 2,6-dimethylphenyl) may reduce binding affinity due to steric hindrance in enzyme pockets .

Can computational modeling predict modifications to enhance its anticancer potency?

Advanced
Integrated computational approaches include:

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO) to predict redox behavior .
  • Molecular docking : Screens binding affinities to targets like topoisomerase II or EGFR kinase, identifying substituents for improved interactions .
  • QSAR models : Correlates substituent properties (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .

What mechanistic studies are essential to elucidate its mode of action?

Q. Advanced

  • Reactive Oxygen Species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) quantify intracellular ROS generation linked to apoptosis .
  • Western blotting : Assesses protein expression (e.g., Bcl-2, Bax, caspase-3) to map apoptotic pathways .
  • Mitochondrial membrane potential assays : JC-1 staining evaluates mitochondrial dysfunction, a hallmark of intrinsic apoptosis .

How can synergistic effects with existing chemotherapeutics be investigated?

Q. Advanced

  • Combination index (CI) analysis : Uses Chou-Talalay methodology to determine synergism (CI < 1) or antagonism (CI > 1) with drugs like paclitaxel .
  • Transcriptomic profiling : RNA-seq identifies upregulated/downregulated pathways in combination-treated cells vs. monotherapy .

What formulation strategies improve its stability and bioavailability?

Q. Advanced

  • Nanocarrier encapsulation : Liposomes or PLGA nanoparticles enhance solubility and prolong half-life .
  • Pro-drug design : Modifies thioamide or triethoxy groups to reduce metabolic degradation while retaining activity .

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